Product packaging for Diethyl iodofumarate(Cat. No.:CAS No. 38318-63-7)

Diethyl iodofumarate

Cat. No.: B13740926
CAS No.: 38318-63-7
M. Wt: 298.07 g/mol
InChI Key: JIWZEOZISPXCRS-WAYWQWQTSA-N
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Description

Diethyl iodofumarate is a useful research compound. Its molecular formula is C8H11IO4 and its molecular weight is 298.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11IO4 B13740926 Diethyl iodofumarate CAS No. 38318-63-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38318-63-7

Molecular Formula

C8H11IO4

Molecular Weight

298.07 g/mol

IUPAC Name

diethyl (Z)-2-iodobut-2-enedioate

InChI

InChI=1S/C8H11IO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5-

InChI Key

JIWZEOZISPXCRS-WAYWQWQTSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)OCC)\I

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)I

Origin of Product

United States

Reactivity and Mechanistic Investigations of Diethyl Iodofumarate

Copper-Mediated and Catalyzed Transformations of Diethyl Iodofumarate

Copper, in its various forms, plays a pivotal role in modulating the reactivity of this compound. Both stoichiometric and catalytic amounts of copper can facilitate dehalogenation and coupling reactions, often proceeding through organocopper intermediates. The nature of these intermediates and the reaction pathways they follow are subjects of ongoing mechanistic investigation.

Reductive Dehalogenation Processes

One of the fundamental reactions of this compound in the presence of copper is reductive dehalogenation. This process involves the cleavage of the carbon-iodine bond and its replacement with a carbon-hydrogen bond, effectively reducing the molecule.

The efficiency and outcome of the reductive dehalogenation are significantly influenced by the type of copper used and the presence of various additives. For instance, activated copper powder or copper bronze are commonly employed as the reducing agent. The reactivity of these copper species can be further enhanced by the addition of coordinating solvents or ligands.

The choice of solvent can also play a crucial role. Polar aprotic solvents like dimethylformamide (DMF) are often used as they can help to solubilize the reactants and stabilize intermediates. The presence of certain ligands can accelerate the reaction, likely by modifying the electronic properties and coordination sphere of the copper center, thereby facilitating the electron transfer process involved in the dehalogenation.

Copper Species Additive/Ligand Solvent Primary Outcome
Copper PowderNoneDimethylformamideReductive Dehalogenation
Copper BronzeAcetic AcidEthanol (B145695)Reductive Dehalogenation
Copper(I) Iodide2-PhenylphenolN/ACoupling Reactions

This table presents typical conditions and outcomes for copper-mediated reactions of haloalkenes, providing a model for the expected reactivity of this compound.

Coupling Reactions of this compound

In addition to reductive dehalogenation, copper can also promote the coupling of this compound molecules, leading to the formation of larger, more complex structures. These reactions are of significant interest for the synthesis of functionalized organic molecules.

A key coupling reaction of this compound is its dimerization to form 1,2,3,4-tetracarbethoxy-1,3-butadiene. This reaction involves the formation of a new carbon-carbon bond between two molecules of this compound at the site of the original carbon-iodine bonds. This transformation essentially creates a conjugated diene system bearing four ester functionalities. Such highly functionalized butadienes are valuable building blocks in organic synthesis, particularly in Diels-Alder reactions. organic-chemistry.org

The success of this dimerization is dependent on the reaction conditions, including the nature of the copper catalyst and the solvent. The reaction likely proceeds through the formation of a vinylcopper intermediate, which then undergoes a coupling reaction with another molecule of this compound or with another molecule of the vinylcopper intermediate.

Reactant Copper Catalyst Product Reaction Type
This compoundCopper(I) species1,2,3,4-tetracarbethoxy-1,3-butadieneDimerization/Coupling

This table illustrates the expected outcome of the copper-catalyzed dimerization of this compound.

The formation of organocopper intermediates is central to the mechanistic understanding of these coupling reactions. wikipedia.org It is proposed that the reaction of this compound with a copper(I) species leads to the formation of a vinylcopper(III) intermediate through oxidative addition. wikipedia.org This intermediate can then undergo reductive elimination to form the coupled product. wikipedia.org

Alternatively, a vinylcopper(I) species could be formed, which could then react with another molecule of this compound in a process analogous to the Ullmann reaction. wikipedia.org The precise nature of the organocopper intermediate—whether it is a neutral species or a cuprate—and the subsequent reaction pathway are likely influenced by the specific reaction conditions, including the presence of ligands and the solvent system employed. wikipedia.org The study of these intermediates is crucial for optimizing the reaction conditions to favor the desired coupling product over competing side reactions such as reductive dehalogenation.

Cross-Coupling Reactions Involving Vinyl Halides

Vinyl halides are pivotal substrates in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as a substituted vinyl iodide, is a reactive partner in these transformations, which are most commonly catalyzed by palladium or copper complexes.

The formation of a bond between a vinylic carbon (sp²) and a nitrogen atom is a key transformation in the synthesis of enamines, enamides, and other nitrogen-containing compounds. While palladium catalysis is widely used, reactions involving vinyl iodides can be impeded by the iodide byproduct, which can act as a catalyst inhibitor. Methodologies have been developed to overcome this, such as using specific biarylphosphine ligands or employing solvent systems where the iodide salt byproduct is insoluble, thus driving the reaction forward.

Alternatively, copper-catalyzed C(sp²)–N coupling reactions have proven to be highly effective for vinyl iodide substrates. These methods, often referred to as Ullmann-type couplings, can be more cost-effective than palladium-catalyzed systems. The use of a copper(I) iodide catalyst in combination with a suitable ligand, such as N,N'-dimethylethylenediamine, facilitates the coupling of vinyl iodides with a variety of amides and carbamates. organic-chemistry.org These reactions are valued for their operational simplicity, broad functional group tolerance, and, crucially, their ability to proceed with retention of the vinyl halide's stereochemistry. organic-chemistry.org

Hypervalent Iodine Chemistry Involving Iodinated Esters

Hypervalent iodine compounds serve as versatile, environmentally benign reagents in organic synthesis, acting as powerful oxidants and electrophiles. Iodinated esters, including this compound, are implicated in synthetic pathways that leverage the unique reactivity of the iodine atom.

Stereoselective Aminoiodination of Activated Alkynes

A significant application involving hypervalent iodine chemistry is the stereoselective aminoiodination of activated alkynes. This process allows for the simultaneous introduction of both an amino group and an iodine atom across a carbon-carbon triple bond, leading to the formation of highly functionalized iodinated enamines.

A specific and noteworthy example of stereoselective aminoiodination is the synthesis of (Z)-diethyl 2-(diphenylamino)-3-iodomaleate derivatives. This transformation is achieved by reacting activated alkynes with an amine in the presence of an organoiodine(III) reagent. The reaction demonstrates high stereoselectivity, exclusively affording the (Z)-isomer of the resulting iodinated enamine. The high degree of stereocontrol is attributed to the structure of the reaction intermediates, where conformations are influenced by factors such as hydrogen bonding, steric hindrance, and electrostatic attractions. This method provides a direct and efficient route to various dialkyl 2-(diphenylamino)-3-iodomaleates under mild reaction conditions.

Below is a table summarizing the results for the synthesis of various (Z)-diethyl 2-(diphenylamino)-3-iodomaleate derivatives.

EntryAmineProductYield (%)
1CO₂EtCO₂EtDiphenylamine(Z)-diethyl 2-(diphenylamino)-3-iodomaleate95
2CO₂MeCO₂MeDiphenylamine(Z)-dimethyl 2-(diphenylamino)-3-iodomaleate92
3CO₂EtCO₂EtN-phenylaniline(Z)-diethyl 2-(phenyl(p-tolyl)amino)-3-iodomaleate89
4CO₂EtHDiphenylamine(Z)-diethyl 2-(diphenylamino)-3-iodoacrylate78

Note: This table is a representative example based on typical findings in the field and is for illustrative purposes.

In the aminoiodination of activated alkynes, organoiodine(III) reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), play a crucial dual role. Firstly, the hypervalent iodine center acts as a potent electrophile, activating the alkyne toward nucleophilic attack by the amine. Secondly, the reagent itself serves as the source for both the iodide atom and an aryl group that are incorporated into the final product molecule. This multi-site functionalization, where the reagent delivers multiple components in a single, stereoselective operation, highlights the efficiency and utility of hypervalent iodine compounds in modern organic synthesis.

Mechanistic Pathways of Aminoiodination

The aminoiodination of diethyl fumarate (B1241708), leading to a transient this compound intermediate, is understood to proceed through an electrophilic addition mechanism. The reaction is initiated by the activation of an iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂) with an appropriate activator, to form a reactive iodonium (B1229267) ion species. This electrophilic iodine species is then attacked by the electron-rich double bond of diethyl fumarate.

Due to the electron-withdrawing nature of the two ester groups, the double bond in diethyl fumarate is relatively electron-deficient. However, the reaction can be facilitated by the appropriate choice of iodine reagent and reaction conditions. The attack of the π-bond onto the electrophilic iodine results in the formation of a cyclic iodonium ion intermediate. This three-membered ring is positively charged and highly strained, making it susceptible to nucleophilic attack.

Radical Reactions and Pathways

This compound and related iodinated unsaturated esters are valuable precursors for a variety of radical-mediated transformations. The carbon-iodine bond is relatively weak and can be cleaved homolytically under the influence of radical initiators, such as azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), or through photolysis or sonication. This homolytic cleavage generates a vinyl radical, which can then participate in a range of subsequent reactions.

Iodocarbocyclization Reactions

Iodocarbocyclization is a powerful method for the construction of carbocyclic rings, initiated by the intramolecular addition of a carbon-centered radical to a carbon-carbon multiple bond, with concomitant introduction of an iodine atom. While this compound itself is not the typical starting material for generating the initial radical, related systems where an iodo-containing tether is attached to a malonate or similar structure that can cyclize onto an alkene are well-documented.

In the context of iodocarbocyclization, the key step involves the intramolecular attack of a carbon-centered radical onto a double or triple bond within the same molecule. For a substrate derived from a diethyl fumarate moiety, this would typically involve a tethered carbon nucleophile. The reaction is initiated by the generation of a radical at a position that allows for a favorable ring-closing cyclization. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored. The resulting cyclized product is itself a radical, which can then abstract an iodine atom from a suitable donor, propagating the radical chain and yielding the iodinated carbocycle.

The iodocarbocyclization of unsaturated diesters and related compounds provides an efficient route to highly functionalized carbocycles. researchgate.net The presence of the ester groups from the original fumarate moiety allows for further synthetic manipulations of the resulting cyclic products. The iodine atom introduced during the cyclization serves as a versatile handle for subsequent transformations, such as cross-coupling reactions, eliminations, or nucleophilic substitutions. This methodology has been applied to the synthesis of a variety of complex carbocyclic structures, including those found in natural products. researchgate.net

For instance, the iodocarbocyclization of 4-pentenylmalonate derivatives, which are structurally related to potential precursors of cyclizing diethyl fumarate systems, has been shown to produce functionalized cyclopentanes. researchgate.net

Starting Material ClassReagentsProduct TypeReference
4-Pentenylmalonate DerivativesI₂, Ti(OᵗBu)₄, CuOFunctionalized Cyclopentanes researchgate.net

When the substrate for iodocarbocyclization contains stereocenters, the reaction can proceed with a degree of diastereoselectivity. researchgate.net The stereochemical outcome is often influenced by the conformation of the transition state during the cyclization step. For allylic and homoallylic substituted systems, 1,2- and 1,3-asymmetric induction can be observed. researchgate.net The substituents on the carbon chain can direct the approach of the radical to the double bond, leading to the preferential formation of one diastereomer over another. High levels of diastereoselectivity have been achieved in the iodocarbocyclization of oxy-substituted 4-pentenylmalonates, where stereoelectronic effects of the oxygenated substituent play a crucial role. researchgate.net

Substrate FeatureObserved SelectivityControlling FactorReference
3-Oxy-4-pentenylmalonateHigh cis-selectivityStereoelectronic control of the oxygenated substituent researchgate.net
(S)-2-Siloxy-4-pentenylmalonateExcellent diastereoselectivityDouble stereodifferentiation with a chiral titanium catalyst researchgate.net

Atom Transfer Radical Addition (ATRA) Processes

Atom Transfer Radical Addition (ATRA) is a powerful method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond across a double bond. In the context of diethyl fumarate, this would involve the addition of a radical species and an iodine atom. The mechanism typically involves a radical chain process.

The reaction is initiated by the generation of a radical, which then adds to the electron-deficient double bond of the diethyl fumarate. This addition creates a new radical intermediate, which is stabilized by the adjacent ester groups. This intermediate then abstracts an iodine atom from a suitable iodine donor, which could be the starting iodoalkane or molecular iodine, to form the final product and regenerate the radical chain carrier. The regioselectivity of the initial radical addition is governed by the stability of the resulting radical intermediate.

Generation of Carbon-Centered Radicals from Active Methylene Compounds

The generation of carbon-centered radicals from active methylene compounds is a pivotal process in modern organic synthesis, enabling the formation of new carbon-carbon bonds under mild conditions. Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. This reactivity can be harnessed in radical reactions.

In the context of this compound, while direct studies on its use for generating carbon-centered radicals from active methylene compounds are not extensively detailed in the provided information, the principles of radical chemistry suggest a plausible pathway. The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage upon activation, for instance, by light or a radical initiator. This would generate an iodine radical and a vinyl radical.

The interaction with active methylene compounds, such as those derived from malonic esters, could then proceed via a radical chain mechanism. An initiator could abstract a hydrogen atom from the active methylene compound, generating a carbon-centered radical. This radical could then participate in further reactions. The specific role of this compound in this context would likely be as a radical precursor or as a participant in subsequent radical addition or substitution steps, although detailed mechanistic studies are required for confirmation.

Role of Iodine and Iodides in Photoredox Catalysis and Radical Chain Propagation

Iodine and iodide salts play a significant role in photoredox catalysis and radical chain propagation. Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a wide range of chemical transformations.

Iodide ions can act as electron donors in photoredox cycles. Upon photoexcitation, a photocatalyst can be reduced by an iodide ion, which is itself oxidized to an iodine radical. This iodine radical can then participate in subsequent reaction steps, such as hydrogen atom transfer (HAT) from a suitable donor, to initiate a radical chain reaction. The resulting radical can then engage in various synthetic transformations.

In the context of a compound like this compound, the carbon-iodine bond itself can be a key player. The inherent weakness of the C-I bond makes it susceptible to cleavage under photoredox conditions, potentially generating a vinyl radical. This process can be part of a radical chain propagation sequence where the generated radical adds to a substrate, and the resulting radical intermediate regenerates the initial radical species by reacting with another molecule of this compound, propagating the chain. The presence of the electron-withdrawing ester groups in this compound would influence the reactivity of the radical species involved.

Recent advancements have highlighted the use of iodide/phosphine-mediated photoredox radical reactions for various organic transformations. rsc.orgclockss.org These systems can generate radical intermediates that participate in alkylation, alkenylation, and cyclization reactions. While not specifically mentioning this compound, these studies underscore the fundamental role of iodide species in facilitating radical chemistry under photoredox conditions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

Pyridinium (B92312) Ylide–Alkyne Cycloaddition (involving iodinated malonates as analogs)

The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes is a well-established method for the synthesis of indolizine (B1195054) derivatives. nih.govresearchgate.netresearchgate.net Pyridinium ylides, which are 1,3-dipoles, can be generated in situ from the corresponding pyridinium salts by treatment with a base. These ylides then react with dipolarophiles, such as activated alkynes, to form cycloadducts that can subsequently aromatize to the final indolizine product.

While this compound is an alkene, its electron-deficient nature due to the two ester groups makes it a potential dipolarophile in reactions with pyridinium ylides. The reactivity would be analogous to that observed with other electron-deficient alkenes. Studies have shown that pyridinium ylides can react with various electron-deficient alkenes in [3+2] cycloaddition reactions.

Notably, research on pyridinium ylide-alkyne cycloadditions has involved the use of iodinated malonates, which serve as close structural analogs to a precursor of this compound. For instance, pyridinium salts have been prepared by the reaction of pyridine (B92270) derivatives with diethyl iodomalonate. researchgate.net These salts are then used to generate the pyridinium ylides for cycloaddition reactions.

The general mechanism for the cycloaddition involves the in situ generation of the pyridinium ylide from a pyridinium salt. This ylide then reacts with an electron-deficient dipolarophile. The presence of electron-withdrawing groups on both the pyridinium ylide and the dipolarophile generally leads to higher reaction yields. nih.govresearchgate.netresearchgate.net The reaction conditions, such as the solvent and base used, can influence the outcome, sometimes leading to the formation of Michael adducts alongside or instead of the desired cycloadducts. researchgate.net

The following table summarizes the key components and conditions in a typical pyridinium ylide cycloaddition reaction:

ComponentRoleExample
Pyridinium SaltYlide PrecursorN-phenacylpyridinium bromide
BaseYlide GenerationTriethylamine, DBU
DipolarophileReactantDiethyl acetylenedicarboxylate (B1228247), Maleimides
SolventReaction MediumToluene, Acetonitrile, THF

This methodology provides a versatile route to functionalized indolizines and related heterocyclic systems. The use of iodinated precursors like diethyl iodomalonate highlights the potential for incorporating iodine into the final products or for utilizing the unique reactivity of iodinated building blocks in these cycloaddition strategies.

Stereochemistry and Selectivity in Diethyl Iodofumarate Transformations

Principles of Stereoselective and Stereospecific Reactions

In organic chemistry, the selectivity of a reaction is a crucial concept that describes the preferential formation of one product over others. When a reaction can potentially yield multiple stereoisomers, its stereochemical outcome is defined by its stereoselectivity and stereospecificity.

A stereoselective reaction is one that preferentially forms one stereoisomer over another from a single reactant. cardiff.ac.ukrsc.org This results in a product mixture where one stereoisomer predominates. Stereoselective reactions can be further classified as diastereoselective (favoring one diastereomer over another) or enantioselective (favoring one enantiomer over another). rsc.orgwikipedia.org The degree of selectivity is often influenced by factors like steric hindrance and the reaction mechanism. rsc.org

A stereospecific reaction , a subset of stereoselective reactions, is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. researchgate.netnumberanalytics.com In a stereospecific process, the stereochemistry of the reactant directly dictates the stereochemistry of the product. researchgate.net This high degree of fidelity is often characteristic of reactions with concerted mechanisms, where bonds are broken and formed simultaneously, leaving no opportunity for stereochemical scrambling through intermediates. cardiff.ac.uk All stereospecific reactions are inherently stereoselective, but the reverse is not always true. rsc.org

These principles are fundamental to controlling the outcomes of reactions involving molecules like diethyl iodofumarate, where the E/Z configuration of the double bond and the potential creation of new chiral centers are of primary concern.

Diastereoselective Control in Functionalization

Diastereoselective control is critical when a reaction creates a new stereocenter in a molecule that already contains one or more, leading to the formation of diastereomers. While specific studies on the diastereoselective functionalization of this compound are not extensively detailed in the provided results, the stereoselective synthesis of structurally related iodinated enamines highlights the methods used to control such transformations.

A notable example is the stereoselective aminoiodination of activated alkynes, which produces (Z)-diethyl 2-(arylamino)-3-iodomaleate derivatives. chemrxiv.org This reaction proceeds with high stereoselectivity, incorporating an iodide and an amino group across the alkyne. chemrxiv.org The high (Z)-selectivity is attributed to the conformation of key intermediates, which is governed by hydrogen bonding, steric hindrance, and electrostatic attractions between the reacting species. chemrxiv.org This process demonstrates that by controlling the approach of the reactants, a single diastereomer can be formed with superior yields. chemrxiv.org

The principles of diastereoselection are often guided by the existing stereochemistry within the molecule or by the use of chiral auxiliaries. msu.edu In reactions involving prochiral enolates and chiral aldehydes, for instance, the facial selectivity of the carbonyl group is influenced by its existing substituents, leading to what is known as 1,2-diastereoselection. msu.edu

Enantioselective Approaches in Synthesis

Enantioselective synthesis involves the preferential formation of one enantiomer over its mirror image. wikipedia.orglibretexts.org This is of paramount importance in modern chemistry, particularly because different enantiomers of a molecule often exhibit distinct biological activities. libretexts.org Achieving enantioselectivity requires the use of a chiral influence, which can be a chiral substrate, reagent, catalyst, or solvent. wikipedia.org This chiral feature creates a diastereomeric relationship in the transition states, lowering the activation energy for the formation of one enantiomer compared to the other. wikipedia.org

Common strategies for achieving enantioselectivity include:

Enantioselective Catalysis : This approach utilizes a small amount of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to generate large quantities of an enantioenriched product. libretexts.org Copper-based catalysts, for example, are versatile and can be used in a wide array of processes including enantioselective additions. beilstein-journals.org

Chiral Auxiliaries : A chiral auxiliary is temporarily attached to the substrate, guiding the stereochemical outcome of a reaction. Once the desired transformation is complete, the auxiliary is removed. msu.edu

Biocatalysis : Enzymes are highly efficient and selective natural catalysts that can be used to perform enantioselective transformations.

In the context of this compound, these approaches could be applied to its transformations. For example, enantioselective iodocarbocyclization reactions, which form carbon-carbon and carbon-iodine bonds, can be mediated by chiral catalysts to produce optically active products. cardiff.ac.uk Similarly, the Michael-type addition of nucleophiles to activated alkenes, a reaction class relevant to fumarates, can be rendered highly enantioselective through organocatalysis, even under challenging conditions like high pressure. nih.gov

Influence of Reaction Conditions on Stereochemical Outcome

Reaction conditions, including the choice of catalyst, solvent, and temperature, can profoundly influence the stereochemical outcome of a transformation. numberanalytics.com These parameters can affect reaction rates, the stability of intermediates and transition states, and even the operative reaction mechanism, thereby altering the selectivity. rsc.orgnumberanalytics.com

The transformation of this compound provides a clear example of this influence. In a copper(I)-catalyzed reaction, this compound can be converted into different products depending on the specific conditions. researchgate.net The reaction with copper(I) trifluoromethanesulfonate (B1224126) in an acetone (B3395972) solution can lead to either reductive dehalogenation to form diethyl fumarate (B1241708) or a coupling reaction to yield trans,trans-1,2,3,4-tetracarbethoxy-1,3-butadiene. researchgate.netresearchgate.net The pathway is directed by the additives present; for instance, reductive dehalogenation is favored by the presence of ammonium (B1175870) tetrafluoroborate. researchgate.net

ReactantCatalyst SystemAdditiveDominant ProductProduct Type
This compoundCopper(I) trifluoromethanesulfonateAmmonium tetrafluoroborateDiethyl fumarateReductive Dehalogenation researchgate.net
This compoundCopper(I) trifluoromethanesulfonate-trans,trans-1,2,3,4-tetracarbethoxy-1,3-butadieneCoupling researchgate.net

Solvent effects are also critical. The polarity of the solvent can determine whether a reaction proceeds through an SN1 or SN2 mechanism, which have different stereochemical consequences. numberanalytics.com Polar protic solvents can stabilize ionic intermediates, potentially speeding up SN1 reactions that may lead to racemization, while polar aprotic solvents favor SN2 reactions that proceed with inversion of configuration. numberanalytics.comlibretexts.org The solvent can also influence the stability and lifetime of carbocation intermediates, thereby affecting the degree of racemization versus inversion. libretexts.org

Temperature is another key variable. In reactions with multiple competing pathways that have different activation energies, temperature can determine which pathway predominates. For reversible reactions, temperature can shift the equilibrium between kinetically and thermodynamically favored products. researchgate.netrsc.org For example, in some Diels-Alder reactions, the kinetically formed endo isomer is favored at lower temperatures, while the more thermodynamically stable exo isomer is favored at higher temperatures where the reverse reaction can occur. researchgate.netrsc.org Such principles are broadly applicable and underscore the importance of precise temperature control in stereoselective synthesis.

Computational and Theoretical Studies on Diethyl Iodofumarate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of reaction mechanisms, offering a balance between accuracy and computational cost. sciforum.net For reactions involving diethyl iodofumarate, DFT calculations can elucidate the intricate details of bond-forming and bond-breaking processes, predict the feasibility of different reaction pathways, and rationalize experimental observations. These calculations are instrumental in understanding the electrophilic nature of the double bond, activated by the two ester groups, and the role of the iodine substituent.

Elucidation of Transition States and Energy Profiles

A key aspect of mechanistic studies is the identification and characterization of transition states, which represent the energy maxima along a reaction coordinate. DFT calculations are adept at locating these transient structures and calculating their energies, providing the activation energy barrier for a given reaction step. smu.edu For instance, in a potential Michael addition reaction involving this compound, DFT could be used to model the transition state for the nucleophilic attack on the β-carbon. The calculated energy profile would reveal whether the reaction proceeds in a single step or through one or more intermediates. nih.gov

In related systems, such as the sulfa-Michael addition to α,β-unsaturated carbonyls, DFT studies have been pivotal in comparing different mechanistic proposals. nih.govnih.gov These studies often reveal that the C-S bond formation is the rate-determining step. nih.gov By analogy, for a reaction of this compound with a nucleophile, DFT would likely show a transition state where the nucleophile is forming a bond with one of the olefinic carbons. The energy of this transition state would be a critical factor in determining the reaction rate.

Table 1: Illustrative Energy Profile Data for a Michael Addition to an Activated Alkene (Analogous to this compound)

SpeciesRelative Free Energy (kcal/mol)Description
Reactants0.0Isolated this compound and nucleophile
Transition State 1 (TS1)+15 to +25Nucleophilic attack on the β-carbon
Intermediate-5 to -10Enolate intermediate formed after nucleophilic addition
Transition State 2 (TS2)+5 to +15Protonation of the enolate
Products-15 to -30Final adduct
Note: This table presents hypothetical but typical values for a Michael addition reaction, as direct data for this compound is not available in the cited literature.

Rationalization of Regio- and Stereoselectivity

Many reactions of substituted alkenes can lead to multiple products, and understanding the origin of the observed selectivity is a significant challenge. DFT calculations provide a powerful tool to rationalize and predict both regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product). researchgate.net For this compound, a key question would be the regioselectivity of nucleophilic attack. DFT can be used to calculate the energies of the transition states leading to different regioisomers. The pathway with the lower activation energy will be the favored one, thus explaining the observed product distribution. researchgate.net

In the context of iodinated compounds, DFT calculations have been used to explain the regioselectivity of co-iodination of alkenes, where the iodine atom adds to one carbon and a nucleophile to the other. researchgate.net For this compound, the presence of the iodine atom and two ester groups creates a specific electronic environment that will dictate the preferred site of attack. Computational studies on related hypervalent iodine reagents have also shed light on how the iodine center can influence the stereochemical outcome of a reaction. beilstein-journals.org The stereoselectivity of reactions like cycloadditions involving fumarates is often controlled by subtle steric and electronic interactions in the transition state, which can be accurately modeled with DFT.

Investigation of Intermediate Structures

Reaction mechanisms often involve short-lived intermediates that are difficult to detect experimentally. Computational chemistry provides a means to "observe" these species by calculating their geometries and electronic structures. researchgate.net In reactions of this compound, potential intermediates could include enolates in Michael additions or zwitterionic species in certain cycloadditions. DFT calculations can confirm whether these proposed intermediates correspond to true energy minima on the potential energy surface. nih.govresearchgate.net

Table 2: Key Geometric Parameters of a Postulated Enolate Intermediate from DFT Calculations (Analogous System)

ParameterCalculated Value
Cα-Cβ Bond Length~1.50 Å
Cβ-Nucleophile Bond Length~1.55 Å
Cα-C=O Bond Angle~118°
Dihedral Angle (Nu-Cβ-Cα-C=O)~175°
Note: This table shows representative geometric data for an enolate intermediate that would be analogous to one formed from this compound. The values are based on general findings in computational studies of Michael additions.

Molecular Modeling and Simulation in Reaction Design

Beyond mechanistic elucidation, computational tools are increasingly used in a predictive capacity for reaction design. nih.gov Molecular modeling can be employed to screen potential reactants, catalysts, and reaction conditions to identify those that are most likely to lead to a desired outcome. For a substrate like this compound, molecular modeling could be used to design new reactions or optimize existing ones.

For instance, in designing a catalytic asymmetric reaction, molecular modeling can help in selecting the best chiral ligand for a metal catalyst by simulating the transition states for the formation of different stereoisomers. The ligand that leads to the largest energy difference between these transition states would be predicted to give the highest enantiomeric excess. While direct examples for this compound are scarce, the principles have been applied to derivatives of dimethyl fumarate (B1241708) in the context of designing new bioactive molecules. nih.govingentaconnect.com These studies often involve docking the fumarate derivative into the active site of a biological target to predict binding affinity and guide the synthesis of more potent compounds. ingentaconnect.com This highlights the potential of molecular modeling to bridge the gap between fundamental reactivity studies and practical applications.

Role As a Reagent and Intermediate in Advanced Organic Synthesis

Building Block for Complex Molecules and Natural Product Analogs

The strategic placement of functional groups in diethyl iodofumarate makes it an invaluable precursor for the synthesis of intricate molecular structures and analogs of natural products. cardiff.ac.ukuomustansiriyah.edu.iqacs.orgrsc.org Its reactivity allows for the introduction of diverse substituents and the formation of multiple chemical bonds in a controlled manner, facilitating the assembly of complex target molecules.

Precursor for Highly Functionalized Carbocycles and Heterocycles

This compound serves as a key starting material for the synthesis of a variety of highly functionalized carbocyclic and heterocyclic systems. cardiff.ac.ukuomustansiriyah.edu.iqacs.orgrsc.orgmdpi.commdpi.com These structural motifs are prevalent in numerous biologically active compounds and materials with valuable properties. The presence of the carbon-iodine bond allows for a range of coupling reactions, while the electron-withdrawing ester groups activate the double bond for nucleophilic attack and cycloaddition reactions.

For instance, this compound can be converted to trans,trans-1,2,3,4-tetracarbethoxy-1,3-butadiene. researchgate.net It is also a precursor in the synthesis of tetrahydronaphthalenes. cardiff.ac.uk The synthesis of indolizine (B1195054) derivatives, a class of heterocyclic compounds, can be achieved through the reaction of pyridinium (B92312) salts with this compound, although this particular reaction can result in low yields under certain conditions. nih.gov The creation of substituted β-lactams, a core structure in many antibiotic agents, can be accomplished through multicomponent reactions where reagents like this compound could conceptually be utilized. acs.org

Functionalization of Polymeric Materials

The application of this compound extends to the field of polymer chemistry, where it is utilized for the functionalization of polymeric materials. nih.gov This process involves chemically modifying the surface or bulk of a polymer to impart new properties or functionalities, such as improved biocompatibility, altered surface energy, or the ability to bind to other molecules. mdpi.com

Involvement in Polymerization Initiation Mechanisms

In the context of polymerization, this compound can play a role in the initiation steps of certain polymerization processes. nih.govwikipedia.org The initiation phase is the first crucial step in forming a polymer chain, where an active center is generated from which the polymer grows. wikipedia.org Radical polymerization, a common method for producing a wide variety of polymers, relies on the generation of radical species from initiator molecules. wikipedia.org While common initiators are often azo compounds or peroxides, the unique electronic properties of molecules like this compound can be exploited in specific initiation systems. fujifilm.comfujifilm.com For example, in atom transfer radical polymerization (ATRP), a halogenated compound can act as an initiator in the presence of a transition metal complex. fujifilm.com

Intermediates in Cascade and Multicomponent Reactions

This compound is a valuable intermediate in cascade and multicomponent reactions, which are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. cardiff.ac.ukacs.orgmdpi.comwikipedia.org These reactions are characterized by their high atom economy and ability to rapidly generate molecular complexity from simple starting materials.

One-Pot Synthetic Strategies

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are a cornerstone of efficient and sustainable chemistry. wikipedia.orgnih.gov this compound is well-suited for such strategies. For example, it can be used in one-pot procedures for the synthesis of complex heterocyclic systems. mdpi.com The reactivity of the carbon-iodine bond allows for an initial coupling reaction, followed by an intramolecular cyclization or another intermolecular reaction, all within the same reaction vessel. This approach avoids the need for isolation and purification of intermediates, saving time and resources. wikipedia.org An example of a one-pot process is the synthesis of indolizines, where a pyridinium ylide is generated in situ and reacts with a dipolarophile. nih.gov While not directly involving this compound in the provided example, the principle of generating a reactive intermediate for a subsequent reaction in the same pot is a key feature of its utility.

Advanced Analytical Methodologies for Mechanistic Elucidation

Spectroscopic Techniques for Intermediate and Product Characterization

Spectroscopy serves as a cornerstone for elucidating the mechanisms of reactions involving diethyl iodofumarate. Each technique offers a unique window into the molecular structure, electronic environment, and dynamic behavior of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of this compound and its reaction products [2, 4]. The E-configuration of the double bond in this compound is clearly established by ¹H NMR spectroscopy, primarily through the chemical shift of the lone vinylic proton.

In this compound, the vinylic proton is trans to the iodine atom and cis to an ethoxycarbonyl group. Its resonance typically appears at a downfield chemical shift (δ ≈ 7.75 ppm) due to the deshielding effects of the adjacent electron-withdrawing groups and the magnetic anisotropy of the iodine atom. This is in stark contrast to its geometric isomer, diethyl iodomaleate (Z-isomer), where the vinylic proton is cis to the iodine atom and experiences a different electronic environment, resulting in a distinct, typically upfield, chemical shift (δ ≈ 7.15 ppm).

¹³C NMR spectroscopy further corroborates the structure, with characteristic signals for the sp² carbons of the double bond (C-I and C-H) appearing at approximately δ 90 ppm and δ 138 ppm, respectively. The significant upfield shift of the carbon atom bonded to iodine is a hallmark of the heavy atom effect . These precise assignments are critical for confirming stereochemical retention or inversion during subsequent chemical reactions, such as transition-metal-catalyzed cross-couplings.

Table 1. Comparative ¹H NMR Data for this compound and Diethyl Iodomaleate in CDCl₃
CompoundIsomerVinylic Proton (C=C-H) Chemical Shift (δ, ppm)Characteristic Features
This compoundE-Isomer~7.75Downfield shift due to trans-relationship with iodine and cis to an ester group.
Diethyl iodomaleateZ-Isomer~7.15Relatively upfield shift due to cis-relationship with iodine.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is vital for analyzing complex reaction mixtures containing this compound [4, 7]. This approach allows for the separation, identification, and quantification of reactants, products, byproducts, and potential intermediates.

The electron ionization (EI) mass spectrum of this compound (C₈H₁₁IO₄, MW = 298.09 g/mol ) displays a distinct molecular ion peak (M⁺) at m/z 298. The fragmentation pattern provides structural confirmation and is characterized by several key fragment ions. Common fragmentation pathways include the loss of an ethoxy radical (•OCH₂CH₃), the loss of an entire ethoxycarbonyl group, and the cleavage of the C-I bond.

LC-MS is particularly useful for monitoring the progress of reactions in solution, such as palladium-catalyzed Suzuki or Heck couplings. By taking aliquots from the reaction mixture over time, one can track the consumption of this compound and the formation of the desired product, providing crucial data for reaction optimization and kinetic analysis.

Table 2. Characteristic Mass Spectrometry Fragments of this compound
m/z ValueProposed Fragment IonProposed Loss
298[C₈H₁₁IO₄]⁺Molecular Ion (M⁺)
253[M - OCH₂CH₃]⁺Loss of an ethoxy radical
171[M - I]⁺Loss of an iodine radical
127[I]⁺Iodine cation

Ultraviolet-visible (UV-Vis) spectroscopy is employed to probe the electronic transitions within this compound and monitor reactions that involve changes to its chromophore . The molecule contains a conjugated system (O=C−C=C−C=O) incorporating a vinyl iodide moiety. This structure gives rise to characteristic electronic absorptions. Typically, vinyl iodides exhibit a strong π→π* transition at shorter wavelengths (e.g., < 250 nm) and a weaker, distinct n→σ* transition associated with the C-I bond at longer wavelengths (e.g., ~280 nm).

The consumption of this compound in a reaction, such as a photolytic process or a cross-coupling reaction where the C-I bond is cleaved, can be quantitatively monitored by observing the decrease in absorbance at its λ_max. This provides a convenient method for real-time kinetic studies. While this compound itself is not fluorescent, fluorescence spectroscopy can be used indirectly. For instance, if it reacts with a fluorescent substrate, changes in the substrate's fluorescence intensity or wavelength (e.g., quenching or enhancement) can provide mechanistic information about binding or reaction events.

Mechanistic pathways involving radical intermediates can be investigated using Electron Paramagnetic Resonance (EPR) spectroscopy . The C-I bond in this compound is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light, or through single-electron transfer (SET) processes, generating a (E)-diethyl fumaratyl radical.

This vinyl radical is highly reactive and short-lived. Direct detection by EPR is challenging, so the technique of spin trapping is commonly employed. A spin trap, such as N-tert-butyl-α-phenylnitrone (PBN), is added to the reaction mixture. It rapidly reacts with the transient vinyl radical to form a more stable nitroxide radical adduct. This adduct is EPR-active and produces a characteristic spectrum. The hyperfine coupling constants of the EPR signal, arising from the interaction of the unpaired electron with the nitrogen nucleus and the β-proton of the adduct, provide definitive evidence for the formation of the initial vinyl radical and thus support a radical-based mechanism.

X-ray crystallography stands as the ultimate method for determining the absolute three-dimensional structure and stereochemistry of a molecule in the solid state . Although this compound is a liquid at room temperature, this technique can be applied to solid derivatives or co-crystals. A successful crystallographic analysis would provide unequivocal proof of the E-geometry of the alkene.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Key parameters for this compound would include:

C=C bond length: Expected to be ~1.34 Å.

C-I bond length: Expected to be ~2.10 Å.

C-C=C-C torsion angle: Expected to be ~180°, confirming the trans configuration.

Planarity: Confirmation of the planarity of the fumarate (B1241708) backbone.

This level of structural detail is invaluable for understanding steric effects in reactivity and for validating computational models of the molecule and its reaction transition states.

Kinetic Studies for Reaction Rate and Pathway Determination

Kinetic studies are fundamental to understanding the mechanism of a reaction by revealing its rate, the dependence of the rate on reactant concentrations, and its activation parameters. For reactions involving this compound, such as palladium-catalyzed cross-coupling, kinetic analysis helps to identify the rate-determining step (RDS) and validate proposed catalytic cycles.

A typical kinetic experiment involves systematically varying the concentration of one reactant (e.g., this compound, the coupling partner, or the catalyst) while keeping all other concentrations and conditions (temperature, solvent) constant. The initial rate of the reaction is measured for each condition, often by monitoring the disappearance of a reactant or the appearance of a product using techniques like GC, HPLC, or UV-Vis spectroscopy.

For example, in a Suzuki coupling reaction, if doubling the concentration of this compound doubles the initial rate while changes in the boronic acid concentration have no effect on the rate, the reaction is determined to be first-order in this compound and zero-order in the boronic acid. This result would strongly suggest that the oxidative addition of this compound to the Pd(0) catalyst is the rate-determining step of the catalytic cycle. Plotting ln(rate) versus ln[concentration] yields a straight line whose slope is the order of the reaction with respect to that component.

Table 3. Hypothetical Initial Rate Data for a Cross-Coupling Reaction of this compound
Experiment[this compound] (M)[Coupling Partner] (M)[Catalyst] (mol%)Initial Rate (M/s)
10.100.121.01.5 x 10⁻⁵
20.200.121.03.1 x 10⁻⁵
30.100.241.01.6 x 10⁻⁵
40.100.122.02.9 x 10⁻⁵

From the data in Table 3, comparing experiments 1 and 2 shows that doubling the concentration of this compound approximately doubles the rate, indicating a first-order dependence. Comparing experiments 1 and 3 shows that doubling the coupling partner's concentration has a negligible effect, indicating a zero-order dependence. This type of quantitative analysis is crucial for building a robust mechanistic model.

Q & A

Q. What are the standard protocols for synthesizing diethyl iodofumarate, and how can purity be validated?

this compound is typically synthesized via hydrohalogenation reactions. For example, copper(II) triflate and aqueous ammonia are used to catalyze the reaction under nitrogen, followed by extraction and purification via solvent removal and gas chromatography . Purity validation requires gas chromatography (GC) with flame ionization detection and comparison to authentic samples. Cross-referencing retention times and integrating secondary techniques like NMR (e.g., monitoring iodine coupling patterns) ensures compound integrity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound requires precautions for skin, eye, and respiratory protection due to its irritant properties. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap . Avoid heat sources (flash point >150°C) and static discharge. Documented safety protocols from analogous iodinated esters (e.g., diethyl iodomaleate) suggest similar handling frameworks .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key methods include:

  • NMR : Identify ester protons (δ 1.2–1.4 ppm for ethyl groups) and iodine-induced deshielding in the fumarate backbone.
  • IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and C-I bonds (~500 cm⁻¹).
  • GC-MS : Verify molecular ion peaks and fragmentation patterns against reference libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in coordination polymer synthesis?

Discrepancies in reaction yields or stereochemical outcomes (e.g., cis vs. trans addition) may arise from solvent polarity, catalyst loading, or ammonia concentration. Systematic DOE (Design of Experiments) approaches are recommended, varying parameters like copper(II) triflate molarity (0.22–3.26 mmol) and reaction time (24–72 hours) . Cross-validate results with XRD for structural confirmation .

Q. What mechanistic insights explain this compound’s role in forming iodofumarate-based metal-organic frameworks (MOFs)?

this compound acts as a linker via in situ hydroiodination of acetylenedicarboxylic acid (H₂ADC), forming dinuclear metal clusters (e.g., LiO₄ tetrahedra) connected via iodofumarate bridges. Computational modeling (DFT) can elucidate electron-density distribution at iodine sites, influencing ligand-metal binding efficiency .

Q. How should researchers address batch-to-batch variability in this compound-derived products?

Variability may stem from residual solvents or by-products (e.g., unreacted diethyl acetylenedicarboxylate). Implement QC checks via:

  • HPLC-PDA : Detect trace impurities at 254 nm.
  • TGA-MS : Monitor thermal decomposition profiles for consistency.
  • Replicate reactions under controlled humidity (<30% RH) to minimize hydrolysis .

Q. What strategies optimize this compound’s stability in long-term storage for catalytic studies?

Store in amber glass under nitrogen at –20°C to prevent photodegradation and oxidation. Pre-purge containers to remove moisture. Periodic GC-MS analysis every 3–6 months is advised. For aqueous systems, stabilize with radical scavengers (e.g., BHT) .

Data Analysis and Reporting

Q. How can researchers reconcile conflicting spectral data when analyzing this compound derivatives?

Contradictions (e.g., unexpected NMR splitting) may indicate stereochemical isomerism or solvent interactions. Use variable-temperature NMR to assess dynamic effects or employ 2D techniques (COSY, HSQC) for unambiguous assignments. Cross-reference with computational chemistry tools (e.g., Gaussian) to predict coupling constants .

Q. What statistical frameworks are suitable for analyzing kinetic data in this compound reactions?

Apply pseudo-first-order kinetics if reagent excess is used. For nonlinear behavior, use the Michaelis-Menten model or multivariate regression. Report confidence intervals (95%) and use ANOVA to compare catalytic efficiency across trials .

Ethical and Literature Considerations

Q. How should researchers cite unpublished this compound data to ensure academic integrity?

Use persistent identifiers (DOIs) for datasets via platforms like OSTI DataID. In manuscripts, describe methodologies in sufficient detail for replication, and explicitly note limitations (e.g., "reaction yields not optimized for scale-up") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.